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Bms 204352

Cat. No.: B1672837
CAS No.: 187523-35-9
M. Wt: 359.70 g/mol
InChI Key: ULYONBAOIMCNEH-HNNXBMFYSA-N
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Description

Historical Context of Flindokalner Development and Research Trajectory

The development of Flindokalner originated from studies focused on identifying openers of maxi-K potassium channels ccf.org. The compound, a 3-fluorooxindole derivative, was devised and synthesized by Piyasena Hewawasam researchgate.net. Following its discovery, preclinical profiling was completed through collaborative efforts researchgate.net. Flindokalner was subsequently selected for clinical study, advancing into Phase 3 clinical trials for the treatment of stroke ccf.orgresearchgate.net. This progression highlights a trajectory from initial chemical synthesis and in vitro characterization to in vivo preclinical testing and ultimately, evaluation in human subjects researchgate.net.

Evolution of Flindokalner's Research Focus in Neuroscience

The primary research focus for Flindokalner in neuroscience has centered on its potential as a neuroprotective agent, particularly in the context of stroke ccf.orgontosight.aincats.io. Its mechanism of action, involving the activation of maxi-K (BK) channels in vascular smooth muscle cells, was hypothesized to increase cerebral blood flow through vasodilation, thereby potentially reducing damage caused by stroke by minimizing the infarct area ontosight.aincats.io.

Beyond stroke, research into Flindokalner's effects in neuroscience has explored other areas. Experimental evidence has suggested an effect of Flindokalner on tinnitus redalyc.org. Furthermore, preclinical studies in animal models have indicated that Flindokalner shows anxiolytic efficacy in vivo medchemexpress.com. Research using a Drosophila model of neurofibromatosis type 1, a syndromic form of autism spectrum disorder, investigated BMS-204352 (Flindokalner) as a potential intervention for tactile hypersensitivity and synaptic dysfunction patsnap.com.

Current Status of Flindokalner in Preclinical and Clinical Research

While Flindokalner advanced to Phase 3 clinical trials for acute ischemic stroke, it reportedly failed to demonstrate superior efficacy compared to placebo in a Phase 3 study nih.govncats.io. Development for stroke was discontinued (B1498344) in the USA in 2001 springer.com.

Despite the discontinuation of the stroke program, Flindokalner's profile as a potassium channel modulator has maintained its relevance in academic and preclinical research. Some sources indicate its global highest R&D status as Preclinical for indications such as Epileptic encephalopathy and Ischemic stroke patsnap.com. Clinical trial databases list completed trials for migraine with an unknown phase status drugbank.com. A clinical trial investigating the effects of MaxiPost (BMS 204352) on cerebral hemodynamics and headache in healthy volunteers and migraine patients is listed with an unknown status patsnap.comdrugbank.com.

Preclinical research continues to explore Flindokalner's interactions with various potassium channel subtypes. Studies have shown it to be a positive modulator of neuronal Kv7 channel subtypes and a large conductance calcium-activated K channel (BKca) positive modulator medchemexpress.com. It has also shown negative modulatory activity at Kv7.1 channels and acts as a negative modulator of GABAA receptors medchemexpress.com. Preclinical stroke models revealed Flindokalner as a promising neuroprotective agent nih.gov. In a Drosophila model, BMS-204352 induced a significant reduction in enhanced spontaneous transmission frequency and fully rescued increased quantal size at the neuromuscular junction in Nf1 mutant larvae patsnap.com.

The following table summarizes some key research findings regarding Flindokalner's activity on ion channels:

TargetAction TypePotency/EffectReference
Maxi-K (BK) channelsOpener/ActivatorCauses vasodilation, increases cerebral blood flow ontosight.aincats.io
Neuronal Kv7 channel subtypes (expressed in HEK293 cells)Positive Modulator- medchemexpress.com
Large conductance calcium-activated K channel (BKca)Positive ModulatorHigh potency and specificity medchemexpress.comnih.gov
Kv7.1 channelsNegative ModulatorKi=3.7 μM medchemexpress.com
GABAA receptorsNegative Modulator- medchemexpress.com
KCa1.1 channels (expressed in HEK cells)ActivatorEC50 of 350 nM (Ca2+-dependent manner) nih.govacs.org
Voltage-gated potassium channel subunit Kv7.4ActivatorEC50 of 2.4 µM ncats.ioebi.ac.uk
Voltage-gated potassium channel subunit Kv7.5ActivatorEC50 of 2.4 µM ncats.ioebi.ac.uk
Kv7.4InhibitsKi=230 μM (at 10 μM) medchemexpress.com
Kv7.5InhibitsKi=605 μM (at 10 μM) medchemexpress.com
Cardiac L-type Ca2+ channels (rat ventricular myocytes)InhibitsDose-dependent (Kd=6 μM) medchemexpress.com

Note: Conflicting data exists regarding Flindokalner's activity on Kv7.4 and Kv7.5 channels, with some sources listing activation and others inhibition at different concentrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClF4NO2 B1672837 Bms 204352 CAS No. 187523-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYONBAOIMCNEH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870176
Record name (+)-MaxiPost
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Molecular Weight

359.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187523-35-9
Record name BMS 204352
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flindokalner [USAN:INN]
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Record name Flindokalner
Source DrugBank
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Record name (+)-MaxiPost
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Record name FLINDOKALNER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57O328W4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Molecular Pharmacology of Flindokalner

Mechanism of Action: Potassium Channel Modulation

Flindokalner functions as a modulator of potassium channels, influencing cellular excitability by altering potassium ion flow across the cell membrane. biocrick.commedchemexpress.commedchemexpress.com Its primary targets include BKCa channels and specific subtypes of neuronal Kv7 channels. biocrick.commedchemexpress.com

Large Conductance Calcium-Activated Potassium (BKCa) Channel Agonism

Flindokalner acts as a positive modulator, or opener, of large conductance calcium-activated potassium (BKCa) channels. patsnap.combiocrick.commedchemexpress.comresearchgate.net These channels, also known as Maxi-K, slo1, or KCa1.1, are characterized by their large single-pore conductance and activation by both membrane depolarization and increases in intracellular calcium concentration. dovepress.comwikipedia.orgmdpi.com

Research indicates that Flindokalner exhibits a high degree of potency and specificity at the BKCa channel. researchgate.netnih.gov Studies using HEK293 cells expressing BKCa channels have shown that Flindokalner activates these channels with an EC50 of 350 nM in a strongly calcium-dependent manner. acs.org

BKCa channels are composed of pore-forming alpha (α) subunits, encoded by the KCNMA1 gene, and can be associated with modulatory beta (β1-β4) subunits. dovepress.comwikipedia.orgnih.govgenecards.org The β-subunits non-covalently associate with the α-subunit to form the channel complex and contribute to functional diversity. dovepress.comnih.gov While the alpha subunit contains voltage and calcium sensing domains, beta subunits can influence calcium and voltage sensitivity and channel kinetics. wikipedia.orgnih.govnih.gov For instance, the β2 subunit can induce fast inactivation, while β1 and β4 favor an active conformation. nih.gov The S0 segment of the alpha subunit is essential for modulation by the beta subunits KCNMB1, KCNMB2, KCNMB3, and KCNMB4. genecards.org Gamma subunits can also associate with the alpha subunit, significantly shifting the voltage-activation curve. frontiersin.org Flindokalner's modulation of BKCa channels is reported to be strongly calcium-dependent acs.org, suggesting an interaction influenced by the channel's calcium sensing mechanisms, which are primarily located in the C-terminus and RCK domains of the alpha subunit wikipedia.orgnih.govgenecards.org. Some compounds that modulate BKCa channels display beta-subunit dependency nih.gov.

Activation of BKCa channels leads to an outward flow of potassium ions, which typically results in membrane repolarization or hyperpolarization. dovepress.comwikipedia.orgmdpi.comfrontiersin.org This efflux of K+ ions reduces cellular excitability by making the membrane potential more negative, thus requiring a greater stimulus to reach the action potential threshold. wikipedia.orgwikipedia.org BKCa channel activation can limit depolarization-induced bursting activity in neurons. frontiersin.org The sensitivity of BKCa channels to calcium provides a negative feedback system, linking increased intracellular calcium to hyperpolarizing potassium currents and suppressing repetitive firing. nih.govfrontiersin.org However, the effect on neuronal excitability can be complex; while often inhibitory, evidence suggests BKCa channel activation can also facilitate high-frequency firing in some neurons. frontiersin.org

Modulation of BKCa Channel Subunit Expression and Function

Neuronal Kv7 Channel Subtype Modulation

Flindokalner is also known to modulate neuronal Kv7 channels. biocrick.commedchemexpress.comre-place.be These voltage-gated potassium channels are critical regulators of neuronal excitability, primarily by generating the M-current, a non-inactivating potassium current active at subthreshold membrane potentials. re-place.benih.govnih.gov

Flindokalner acts as a positive modulator of all neuronal Kv7 channel subtypes expressed in HEK293 cells. biocrick.commedchemexpress.commedchemexpress.com Specifically, it has been shown to modulate Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. medchemexpress.comre-place.be Kv7.2, Kv7.3, and Kv7.5 are major contributors to the M-current in the central nervous system. re-place.be Kv7.2-7.5 subunits can form homo- and heterotetramers, with Kv7.2/7.3 channels being particularly important for regulating neuronal excitability. re-place.be Flindokalner has been observed to inhibit the excitatory effect induced by agents that suppress the M-current, indicating that its action on Kv7 channels can reduce neuronal firing rates. re-place.be While Flindokalner positively modulates neuronal Kv7 subtypes, it shows negative modulatory activity at Kv7.1 channels. medchemexpress.commedchemexpress.com

Data Table: Flindokalner Modulation of Potassium Channels

Channel SubtypeMechanism of ActionNotesSource
BKCaPositive ModulatorHigh potency and specificity; strongly Ca2+-dependent activation (EC50 350 nM in HEK cells). biocrick.commedchemexpress.comresearchgate.netnih.govacs.org
Neuronal Kv7 (Kv7.2, Kv7.3, Kv7.4, Kv7.5)Positive ModulatorModulates all neuronal subtypes tested in HEK293 cells. Can reduce neuronal firing. biocrick.commedchemexpress.commedchemexpress.comre-place.be
Kv7.1Negative ModulatorKi = 3.7 μM. medchemexpress.commedchemexpress.com
Negative Modulatory Activity at Kv7.1 Channels

Research indicates that Flindokalner acts as a negative modulator of Kv7.1 channels. medchemexpress.commedchemexpress.comfishersci.combiomol.comtargetmol.commedchemexpress.comnih.govambeed.cn The reported inhibition constant (Ki) for Flindokalner at Kv7.1 channels is 3.7 μM. medchemexpress.commedchemexpress.comfishersci.combiomol.comtargetmol.com Kv7.1 channels, also known as KvLQT1, are voltage-gated potassium channels expressed in various tissues, including cardiac myocytes, where they play a crucial role in the repolarization phase of the cardiac action potential through the slow, delayed rectifier current (IKs). nih.govgenecards.org

Impact on Membrane Potential and Action Potential Firing

Modulation of potassium channels, such as the Kv7 family, can significantly impact neuronal membrane potential and action potential firing. nih.govnih.govnih.govkhanacademy.orgyoutube.com Voltage-gated potassium channels open during repolarization, allowing potassium ions to flow out of the cell, which decreases the membrane potential and helps return it to the resting state. nih.govnih.govkhanacademy.orgyoutube.com By influencing potassium currents, compounds like Flindokalner can alter the duration and frequency of action potentials. nih.govkhanacademy.orgresearchgate.net While Flindokalner is a positive modulator of other Kv7 subtypes (Kv7.2-Kv7.5) and BKCa channels, its negative modulation of Kv7.1 channels would be expected to have distinct effects on cellular excitability depending on the specific cell type and the dominant Kv7 subtype expressed. medchemexpress.commedchemexpress.comfishersci.combiomol.comtargetmol.commedchemexpress.comnih.gov For instance, in cardiac tissue where Kv7.1 is important for repolarization, its inhibition could potentially prolong the action potential duration. nih.govgenecards.org

GABAA Receptor Modulation

Flindokalner also acts as a negative modulator of GABAA receptors. medchemexpress.commedchemexpress.comfishersci.combiomol.comtargetmol.commedchemexpress.comambeed.cn

Negative Modulatory Activity at GABAA Receptors

As a negative allosteric modulator (NAM) of GABAA receptors, Flindokalner inhibits the activity of these ligand-gated ion channels. medchemexpress.commedchemexpress.comfishersci.combiomol.comtargetmol.commedchemexpress.comambeed.cnwikipedia.org GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, mediating fast synaptic inhibition by increasing chloride ion influx, which hyperpolarizes the neuron and reduces its excitability. wikipedia.org

Implications for Neuronal Inhibition and Excitation

Negative modulation of GABAA receptors by Flindokalner would lead to a reduction in GABA-mediated inhibitory signaling. wikipedia.org This decreased inhibition can result in increased neuronal excitation. The functional effects of GABAA receptor NAMs are generally opposite to those of positive allosteric modulators (PAMs) like benzodiazepines, which enhance GABAergic inhibition. wikipedia.org Non-selective GABAA receptor NAMs can potentially cause effects such as increased anxiety or convulsions due to this reduction in inhibitory tone. wikipedia.org

Cardiac L-type Calcium Channel Inhibition

Flindokalner has been shown to inhibit cardiac L-type Ca2+ channels. guidetomalariapharmacology.org

Dose-Dependent Inhibition of Ca2+ Current

Studies have demonstrated that Flindokalner inhibits the Ca2+ current mediated by cardiac L-type calcium channels in a dose-dependent manner. medchemexpress.commedchemexpress.comfelixbio.cnchemicalbook.com In freshly isolated rat ventricular myocytes, Flindokalner directly inhibits these channels without affecting BKCa channels or intracellular signal transduction. medchemexpress.commedchemexpress.comchemicalbook.com The inhibition of the Ca2+ current by Flindokalner (at concentrations of 1-10 μM) occurs with a dissociation constant (Kd) of 6 μM and a Hill coefficient of 1.33. medchemexpress.commedchemexpress.comchemicalbook.com

Here is a summary of some key findings regarding Flindokalner's activity:

TargetModulatory ActivityKi/Kd ValueNotes
Kv7.1 ChannelsNegative Modulator3.7 μM (Ki) medchemexpress.commedchemexpress.comfishersci.combiomol.comtargetmol.commedchemexpress.comambeed.cn
GABAA ReceptorsNegative ModulatorNot specified (Ki) medchemexpress.commedchemexpress.comfishersci.combiomol.comtargetmol.commedchemexpress.comambeed.cn
Cardiac L-type Calcium ChannelsInhibitor6 μM (Kd)Dose-dependent inhibition of Ca2+ current (1-10 μM), Hill coeff: 1.33 medchemexpress.commedchemexpress.comchemicalbook.com
Absence of Effect on BKCa Channels or Intracellular Signal Transduction in Cardiomyocytes

Studies involving freshly isolated rat ventricular myocytes have investigated the effects of Flindokalner on cardiac ion channels. While Flindokalner has been shown to inhibit cardiac L-type Ca2+ channels in a direct manner, it reportedly does not affect BKCa channels or intracellular signal transduction in these cells. medchemexpress.com However, other sources indicate that Flindokalner is a positive modulator of large conductance calcium-activated K channels (BKCa). medchemexpress.compatsnap.com This suggests a potential complexity or context-dependency in its interaction with BKCa channels, possibly varying by cell type or experimental conditions. BKCa channels are known to be present in the inner mitochondrial membranes of cardiomyocytes and their activity is implicated in cardioprotection, although the use of agonists remains controversial due to potential non-specific effects. mdpi.com

Molecular Targets and Ligand Interactions

Flindokalner is recognized as a potassium channel modulator with activity at multiple subtypes. medchemexpress.com

Binding Affinities and Selectivity Profiles (Ki values for Kv7.1, Kv7.4, Kv7.5)

Flindokalner exhibits modulatory activity on several Kv7 channel subtypes. In HEK293 cells expressing these channels, Flindokalner acts as a positive modulator of all neuronal Kv7 channel subtypes. medchemexpress.com Specifically, it shows negative modulatory activity at Kv7.1 channels with a Ki value of 3.7 μM. medchemexpress.com For Kv7.4 and Kv7.5 channels, Flindokalner demonstrates inhibitory activity with Ki values of 230 μM and 605 μM, respectively, at a concentration of 10 μM. medchemexpress.com

The binding affinities and selectivity profile of Flindokalner for Kv7.1, Kv7.4, and Kv7.5 channels can be summarized in the following table:

Channel SubtypeModulatory ActivityKi (μM)Concentration (μM)
Kv7.1Negative Modulator3.7Not specified (Ki value) medchemexpress.com
Kv7.4Inhibitor23010 medchemexpress.com
Kv7.5Inhibitor60510 medchemexpress.com

Note: The Ki value for Kv7.1 is a measure of binding affinity for negative modulation, while the Ki values for Kv7.4 and Kv7.5 represent inhibitory activity at a specific concentration.

Ternary Complex Model of Potassium Channel Agonism

The concept of a ternary complex model in potassium channel agonism involves the ligand binding to a site that includes a metal ion, often K+. This type of interaction can explain certain pharmacological observations and the ability of some ion channel drugs to bind metal ions. acs.orgnih.gov While the direct experimental validation of a ternary-complex model for Flindokalner specifically would require high-resolution structural data, the principle suggests that ligands can bind to a K+-bound state of the channel, forming a complex involving the channel protein, the ligand, and a potassium ion. acs.orgnih.gov The high local concentration of permeating ions within ion channels is thought to promote the formation of such ternary complexes. acs.orgnih.gov

Structural Basis of Ligand-Channel Interactions

The structural basis of ligand-channel interactions for potassium channels generally involves the binding of small molecules to sites within the channel pore or to domains that influence channel gating, such as the voltage-sensing domain or auxiliary subunits. acs.org For Kv7 channels, the structure is composed of four alpha subunits, each with six transmembrane segments (S1-S6) and intracellular N- and C-termini. frontiersin.org The S1-S4 segments form the voltage-sensing domain, and the S5-S6 segments and the pore loop contribute to the pore domain. frontiersin.org The large intracellular C-terminus contains domains crucial for tetramerization and interaction with regulatory molecules. frontiersin.orgmdpi.com While specific high-resolution structural data detailing Flindokalner's interaction with its target channels like Kv7 subtypes were not found in the provided context, studies on other Kv channel modulators suggest binding sites can exist in hydrophobic pockets formed by transmembrane segments upon channel opening. acs.org

Electrophysiological Characterization of Flindokalner Activity

Electrophysiological techniques, such as patch-clamp, are essential for characterizing the activity of ion channel modulators like Flindokalner.

Patch-Clamp Studies in Heterologous Expression Systems (e.g., HEK293 cells)

Patch-clamp studies in heterologous expression systems, such as HEK293 cells, are commonly used to investigate the effects of compounds on specific ion channel subtypes. HEK293 cells are frequently used for expressing heterologous proteins, including ion channels, although they also express endogenous voltage-dependent potassium currents that should be considered. researchgate.net Studies using whole-cell voltage patch-clamp in HEK-293 cells transfected with cloned human Slo α-subunits (BKCa channels) have been used to examine the effects of compounds like BMS-204352 (Flindokalner) on outward potassium currents under different intracellular calcium concentrations. google.com These studies demonstrated that the ability of such compounds to open maxi-K channels was sensitive to intracellular Ca2+ concentration. google.com Furthermore, activation of KCNQ5 channels stably expressed in HEK293 cells by BMS-204352 has also been investigated. ncats.io Flindokalner is described as a positive modulator of all neuronal Kv7 channel subtypes expressed in HEK293 cells. medchemexpress.com

Effects on Native Potassium Currents in Excitable Cells

Flindokalner functions as a positive modulator of several neuronal voltage-gated potassium channel subtypes belonging to the Kv7 family (KCNQ channels) when expressed in HEK293 cells medchemexpress.comncats.io. Specifically, it acts as a positive modulator for Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels medchemexpress.com. It is also a positive modulator of large conductance calcium-activated potassium channels (BKCa or maxi-K channels) medchemexpress.comncats.io. In contrast, Flindokalner exhibits negative modulatory activity at Kv7.1 channels with a Kᵢ of 3.7 μM medchemexpress.com.

Studies in excitable cells have shown that Flindokalner can influence neuronal activity. At high concentrations, Flindokalner decreased the activity of rat cortical neurons re-place.be. However, no such changes were observed in human induced pluripotent stem cell (hiPSC)-derived neurons re-place.be. This differential effect may be attributed to the relative selectivity of Flindokalner for activating Kv7.3 homomeric channels, which are highly expressed in rat cortical neurons but have lower expression in hiPSC cells compared to Kv7.3/7.5 and Kv7.2/7.3 heteromeric channels re-place.be.

Flindokalner's action on maxi-K potassium channels has been found to be sensitive to intracellular calcium concentration ([Ca²⁺]ᵢ) google.com. Whole-cell voltage patch-clamp studies demonstrated that the compound significantly increased whole-cell maxi-K potassium channel-mediated outward currents primarily in cells with higher [Ca²⁺]ᵢ, compared to its effects in lower [Ca²⁺]ᵢ conditions google.com. This indicates that Flindokalner can have its most significant effects when cells experience increased [Ca²⁺]ᵢ, such as during conditions of ischemic stroke google.com. Flindokalner is described as a calcium-sensitive opener of maxi-K channels that functions under conditions of high intracellular calcium concentration google.comprobechem.com.

The potency of Flindokalner varies across different potassium channel subtypes:

Channel SubtypeModulation TypePotency (EC₅₀ or Kᵢ)Cell Type/ContextSource
Neuronal Kv7Positive Modulator-HEK293 cells medchemexpress.com
Kv7.1Negative ModulatorKᵢ = 3.7 μMHEK293 cells medchemexpress.com
Kv7.4InhibitorKᵢ = 230 μMHEK293 cells (at 10 μM Flindokalner) medchemexpress.com
Kv7.5InhibitorKᵢ = 605 μMHEK293 cells (at 10 μM Flindokalner) medchemexpress.com
KCNQ5ActivatorEC₅₀ = 2.4 μMHEK293 cells (stably expressed) probechem.com
BKCa (maxi-K)Positive Modulator-- medchemexpress.comncats.io
Maxi-KOpenerEC₅₀ = 392 nMHEK293 isolated outside-out membrane patches (-48.4 mV) probechem.com

Preclinical Research and Therapeutic Potential

Neuroprotective Efficacy in Ischemic Stroke Models

Preclinical studies have explored Flindokalner's potential as a neuroprotective agent in the context of ischemic stroke ncats.ioontosight.ai. Ischemic stroke occurs due to reduced blood flow to the brain, leading to neuronal damage and death nih.govnih.gov. Neuroprotective strategies aim to minimize this damage and improve outcomes nih.govimrpress.com.

Reduction of Cortical Infarct Volume in Animal Models

Research in animal models of ischemic stroke has indicated that Flindokalner can significantly reduce cortical infarct volume ncats.iogoogle.comacs.org. Studies utilizing models such as permanent unilateral middle cerebral artery occlusion (MCAo) in rats have shown a dose-dependent reduction in the volume of damaged brain tissue when Flindokalner was administered after the onset of ischemia google.comacs.org. For example, in normotensive Wistar rats, doses ranging from 1 µg/kg to 1 mg/kg intravenously produced a significant reduction in cortical infarct volume when administered 2 hours post-occlusion acs.org. Similar reductions were observed in spontaneously hypertensive rats (SHR) google.comacs.org. However, an interesting inverted-U-shaped dose-response relationship was noted, where doses at or above 3 mg/kg did not result in the same reduction in infarct size google.comacs.org.

Data on the reduction of cortical infarct volume in animal models:

Animal ModelOcclusion TypeAdministration Time (post-occlusion)Dose Range (i.v.)Effect on Cortical Infarct VolumeCitation
Normotensive Wistar rat (PUM,PIC,TCC model)Permanent MCAo + other occlusions2 hours0.3 mg/kgSignificant reduction google.com
Normotensive Wistar rat (PUM,PIC,TCC model)Permanent MCAo + other occlusions2 hours1 µg/kg - 1 mg/kgSignificant reduction acs.org
Normotensive Wistar rat (PUM,PIC,TCC model)Permanent MCAo + other occlusions2 hours≥ 3 mg/kgNo reduction google.comacs.org
SHR ratPermanent unilateral MCAo2 hoursNot specified (Compound 1)Reduction (confirmed with MRI and histology) google.com
SHR ratPermanent MCAoNot specified1 µg/kg - 1 mg/kgReduction (20-30%) acs.org

Mechanisms of Neuroprotection in Stroke Pathophysiology

The neuroprotective mechanisms of Flindokalner in stroke pathophysiology are primarily linked to its activity on potassium channels, particularly BKCa and Kv7 channels ncats.ioontosight.aimedchemexpress.com. Activation of BKCa channels in vascular smooth muscle cells by Flindokalner can lead to vasodilation, potentially increasing cerebral blood flow without significantly impacting systemic blood pressure ontosight.ai. This enhanced blood flow is considered crucial in minimizing the area of the brain affected by ischemia ontosight.ai.

Furthermore, Flindokalner's modulation of neuronal Kv7 channels is also believed to contribute to its neuroprotective effects medchemexpress.commedchemexpress.com. These channels play a significant role in regulating neuronal excitability medchemexpress.commedchemexpress.com. By positively modulating these channels, Flindokalner may help stabilize neuronal membranes and prevent the excessive depolarization and calcium influx that contribute to neuronal death during ischemia imrpress.commdpi.comnih.gov. The ability of Flindokalner to cross the blood-brain barrier at high levels after intravenous administration is also noted as advantageous for its potential in treating stroke google.comnih.gov.

Anxiolytic Efficacy in Vivo

Flindokalner has demonstrated anxiolytic efficacy in in vivo studies using rodent models medchemexpress.commedchemexpress.comfelixbio.cn. Anxiety disorders are characterized by excessive worry and fear, and preclinical models are utilized to investigate potential therapeutic agents ceufast.comjddtonline.info.

Dose-Dependent Anxiolytic Effects in Rodent Models

Studies have shown that Flindokalner induces a dose-dependent anxiolytic effect in rodents medchemexpress.commedchemexpress.com. In female NMRI or male C57 mice, administration of Flindokalner at doses ranging from 3 to 30 mg/kg intraperitoneally significantly and dose-dependently increased the time spent in and the number of entries into the open areas of a Zero Maze, while reducing the latency to enter these areas medchemexpress.commedchemexpress.com. These behavioral changes are indicative of reduced anxiety-like behavior in this model medchemexpress.commedchemexpress.comjddtonline.info.

Data on dose-dependent anxiolytic effects in rodent models:

Animal ModelAdministration RouteDose Range (i.p.)EffectCitation
Female NMRI or male C57 micei.p.3-30 mg/kgDose-dependent increase in time and entries in open areas of Zero Maze; reduced latency to enter open areas. medchemexpress.commedchemexpress.com

Behavioral Pharmacology in Conditioned Anxiety Models

In addition to generalized anxiety models, Flindokalner has also been evaluated in shock-based conditioned models of anxiety in male Wistar rats medchemexpress.commedchemexpress.comfelixbio.cn. In these models, Flindokalner administered intraperitoneally at doses between 3 and 60 mg/kg engendered an anxiolytic profile medchemexpress.commedchemexpress.comfelixbio.cn. This suggests that Flindokalner's anxiolytic effects extend to models involving learned fear responses medchemexpress.commedchemexpress.com.

Investigations in Headache and Migraine Pathophysiology

Research has also explored the role of BKCa channels, which are modulated by Flindokalner, in the pathophysiology of headache and migraine nih.govresearchgate.netpatsnap.com. Experimental studies suggest that BKCa channels are crucial molecules in the signaling pathways underlying headache and migraine nih.gov. Infusion of the BKCa channel opener MaxiPost (Flindokalner) has been shown to cause headache in healthy individuals and migraine attacks in adults diagnosed with migraine without aura nih.gov. The characteristics of these induced migraine attacks, including intensity, localization, and associated symptoms, mirrored patients' spontaneous migraine attacks nih.gov.

The mechanism by which BKCa channel activation may contribute to headache and migraine involves long-lasting vasodilation, which can lead to mechanically induced sensitization of perivascular trigeminal afferents nih.gov. Furthermore, BKCa channel activation causes a substantial outflow and accumulation of extracellular potassium ions, potentially resulting in chemically induced sensitization of these afferents nih.gov. The activation of the trigeminal pain pathway through these mechanical and/or chemical mechanisms is thought to cause headache and migraine nih.gov. These findings suggest that while Flindokalner's BKCa channel opening activity may be beneficial in stroke by promoting vasodilation, it may also be implicated in headache and migraine pathophysiology ontosight.ainih.gov.

Role of BKCa Channels in Trigeminal Pain Pathway

Large conductance calcium-activated potassium (BKCa) channels are recognized for their significant role in regulating neuronal excitability. These channels are present in key areas involved in processing orofacial pain signals, such as the trigeminal ganglia (TG) and the trigeminal nucleus caudalis (TNC). Studies have indicated that a downregulation of BKCa channels in TG neurons is a contributing factor to trigeminal neuralgia (TN), a severe chronic neuropathic pain condition. Activation of BKCa channels has demonstrated the capacity to reduce the firing of action potentials in neurons and reverse pain-related behaviors, such as allodynia and hyperalgesia, in animal models of neuropathic pain. Research suggests that modulating the brain natriuretic peptide (BNP)/natriuretic peptide receptor-A (NPR-A)/BKCa channel pathway within the TG could represent a viable strategy for the treatment of TN. Furthermore, BKCa channels located in the TG may influence the release of vasoactive peptides, including calcitonin gene-related peptide (CGRP), and various neurotransmitters, thereby impacting trigeminal pain transmission.

Effects of Flindokalner on Cerebral Hemodynamics

Flindokalner functions as a BKCa channel opener, leading to vasodilation through the activation of BK channels in vascular smooth muscle cells. This mechanism has led to its investigation as a potential treatment for stroke, aiming to enhance cerebral blood flow and reduce damage. Studies in healthy human volunteers have shown that administration of MaxiPost resulted in a decrease in the velocity of blood flow in the middle cerebral artery (VMCA) and an increase in the diameter of both the superficial temporal artery and the radial artery. While one preclinical study in rat models of permanent large-vessel stroke indicated that BMS-204352 provided neuroprotection without affecting blood pressure or cerebral blood flow , other information highlights its mechanism of increasing cerebral blood flow through vasodilation . The lipophilic nature of MaxiPost facilitates its ability to cross the blood-brain barrier.

Preclinical Findings on Maxipost and Headache Induction

Preclinical evidence has implicated BKCa channels in the underlying mechanisms of headache and migraine. Studies involving the administration of MaxiPost, a BKCa channel opener, have demonstrated its capacity to trigger headaches in healthy individuals and induce migraine attacks in patients diagnosed with migraine. In a study involving healthy volunteers, a significant percentage (90%) developed headaches following MaxiPost infusion, in contrast to the placebo group (30%). The median time for headache onset after MaxiPost infusion was reported to be 40 minutes in one study. These findings suggest a potential role for BKCa channels in the pathophysiology of headaches in humans.

Exploration in Autism Spectrum Disorder (ASD) Models

Screening for Potential ASD Interventions in Animal Models (e.g., Drosophila Nf1 mutants)

Animal models of syndromic forms of Autism Spectrum Disorder (ASD), such as those based on neurofibromatosis type 1 (NF1) in Drosophila melanogaster, serve as valuable tools for screening potential therapeutic interventions. Drosophila larvae with reduced expression of the Nf1 gene exhibit phenotypes that are considered to mirror certain aspects of ASD, including tactile hypersensitivity and synaptic dysfunction. A targeted, low-throughput screen conducted in Nf1 mutant Drosophila larvae identified BMS-204352 (Flindokalner) as one of two compounds that significantly reduced tactile hypersensitivity.

Effects on Synaptic Dysfunction at the Neuromuscular Junction (NMJ)

Synaptic dysfunction at the neuromuscular junction (NMJ) is a characteristic associated with the tactile hypersensitivity phenotype observed in Nf1 mutant Drosophila larvae. Analysis of the NMJs in these mutant larvae revealed an increase in the frequency of spontaneous synaptic transmission and an increase in quantal size. Treatment with BMS-204352 resulted in a significant reduction in the enhanced spontaneous transmission frequency observed at the NMJs of Nf1 mutant larvae. Furthermore, BMS-204352 was found to fully rescue the increased quantal size in these mutants.

Modulation of Tactile Hypersensitivity Phenotypes

Drosophila larvae lacking Nf1 expression display tactile hypersensitivity when subjected to mechanical stimulation. The induction of this tactile hypersensitivity phenotype in Drosophila larvae requires constitutive knockdown of Nf1 throughout development. Flindokalner (BMS-204352) demonstrated the ability to significantly and consistently reduce this tactile hypersensitivity in Nf1 mutant larvae, although the reduction did not reach the level observed in vehicle-treated control groups.

Neurotransmitter Release and Synaptic Transmission Modulation

Neurotransmitter release at synaptic junctions is a tightly regulated process crucial for synaptic transmission and plasticity . This process involves the influx of calcium ions into the presynaptic terminal, triggering the fusion of synaptic vesicles and the release of neurotransmitters into the synaptic cleft . Ion channels, including potassium channels, play a significant role in modulating neuronal excitability and, consequently, neurotransmitter release .

Flindokalner's activity as a positive modulator of BKCa channels is particularly relevant here. Presynaptic BK channels are known to regulate the termination of neurotransmitter release by responding to calcium influx . Activation of these channels can lead to a faster repolarization of the presynaptic terminal, thereby limiting calcium influx and reducing neurotransmitter release . Furthermore, Flindokalner acts as a negative modulator of GABAA receptors . GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can significantly impact neuronal excitability and synaptic transmission . By negatively modulating GABAA receptors, Flindokalner could potentially influence the balance between excitation and inhibition in neuronal circuits.

Impact on Neuronal Excitability and Network Activity

Neuronal excitability and network activity are fundamental properties determining the function of neural circuits . The delicate balance of ion flow through various channels, including voltage-gated potassium channels like the Kv7 family, is critical for regulating these properties . The M-current, mediated by Kv7 channels, is a key regulator of neuronal excitability, controlling spike frequency adaptation and influencing subthreshold membrane potential oscillations .

Flindokalner, as a positive modulator of neuronal Kv7 channels , would be expected to enhance the M-current. Increased M-current typically leads to a hyperpolarization of the membrane potential and a reduction in repetitive firing, thus dampening neuronal excitability . Preclinical studies using microelectrode arrays (MEA) have directly assessed the impact of Flindokalner on neuronal activity in in vitro settings. These studies have measured parameters such as the mean firing rate (MFR) and the number of network bursts in neuronal cultures, including human induced pluripotent stem cell (hiPSC)-derived neurons and rat cortical neurons .

While specific detailed research findings and data tables from the provided search results regarding Flindokalner's quantitative effects on MFR and network bursts are limited to the description of figures in one source , the methodology employed (MEA recordings) is a standard approach for assessing the impact of compounds on neuronal network activity in preclinical research.

Table 1: Modulation of Ion Channels by Flindokalner

Channel TypeFlindokalner ActivityReference
Neuronal Kv7 channelsPositive Modulator
BKCa channelsPositive Modulator
Kv7.1 channelsNegative Modulator
GABAA receptorsNegative Modulator
Cardiac L-type Ca2+ channelsInhibitor

The modulation of these channels by Flindokalner underscores its potential to influence fundamental aspects of neuronal function, impacting both individual neuronal excitability and the coordinated activity of neuronal networks.

Drug Development and Translational Research of Flindokalner

Pharmacokinetics and Pharmacodynamics in Preclinical Species

Preclinical studies are crucial in understanding how a compound is processed by the body and its resulting biological effects before human trials. For Flindokalner, these studies have provided insights into its absorption, distribution, metabolism, excretion, and the relationship between its concentration in the body and its pharmacological activity.

Absorption and Distribution, including Blood-Brain Barrier Penetration

Flindokalner's lipophilic properties are reported to facilitate its ability to cross the blood-brain barrier (BBB) effectively, achieving high levels in the brain after intravenous administration in preclinical stroke models. This is a significant characteristic for a neuroprotective agent targeting the central nervous system. One study comparing Flindokalner to retigabine (B32265), another Kv7 activator, noted that retigabine had a relatively low brain-to-plasma distribution ratio (0.16), whereas a novel analog showed an improved ratio (2.3). While a specific brain/plasma ratio for Flindokalner in rats is mentioned as >9 in one abstract, the context suggests this relates to related 3-fluorooxindoles and their ability to open maxi-K channels. A calculated logP of 5.1 for Flindokalner also suggests it enters the brain quickly.

Metabolism and Excretion

Information regarding the specific metabolic pathways and excretion routes of Flindokalner in preclinical species is less detailed in the provided search results. However, one source broadly classifies Flindokalner's metabolism as hepatic. The same source also indicates an estimated human clearance of 0.629 L/h/kg based on interspecies scaling data from Evans et al., 2006. Another source mentions that Flindokalner was selected for clinical trials over a related analog due to being "more metabolically stable". There is also a mention of Flindokalner forming a reactive metabolite, a quinone methide, which was shown to alkylate a lysine (B10760008) residue in albumin.

Based on the available information, a summary of preclinical pharmacokinetic parameters can be presented:

ParameterValueSpecies (if specified)Source
Brain/Plasma Ratio>9Rats
Calculated LogP5.1-
MetabolismHepatic-
Reactive MetaboliteQuinone methide-

Relationship between Exposure and Pharmacological Effects

Flindokalner's pharmacological effects are primarily linked to its activity as a potassium channel opener. It is described as a potent and effective opener of BK and Kv7 channels. The (S)-enantiomer specifically activates Kv7.2–Kv7.5 and modulates BK channels. Preclinical stroke models have indicated that Flindokalner significantly reduced cortical infarct volume, suggesting a neuroprotective effect. The activity of Flindokalner on maxi-K potassium channels is particularly pronounced at micromolar intracellular calcium concentrations, suggesting its effects may be greatest under conditions of increased intracellular calcium, such as during ischemic stroke.

However, differences in the response to Flindokalner have been observed between species and cell types. For instance, high concentrations of Flindokalner decreased activity in rat cortical neurons, but no changes were seen in human induced pluripotent stem cell (hiPSC)-derived neurons. This discrepancy might be attributed to differences in the expression levels of homomeric Kv7.3 channels, which are highly expressed in rats but have low expression in hiPS cells compared to heteromeric Kv7.3/7.5 and Kv7.2/7.3 channels. Opening Kv7 channels with Flindokalner has been shown to inhibit the excitatory effect induced by xanomeline, an M1 agonist, in neuronal cultures, suggesting that Kv7 channel activation can reduce individual firing and network burst rates.

Synthetic Methodologies and Chemical Biology

The synthesis of Flindokalner and related compounds involves specific chemical methodologies, particularly focusing on achieving enantioselectivity and the synthesis of 3-fluorooxindoles.

Enantioselective Preparation and Chiral Purity Determination

Flindokalner exists as enantiomers, and the (S)-enantiomer is the active form with desired pharmacological properties. Therefore, enantioselective synthesis and chiral purity determination are critical aspects of its development.

One synthetic route described involves the optical resolution of a racemic mixture of Flindokalner using chiral HPLC to furnish the title (S)-enantiomer. Another reported chiral process for the synthesis also exists.

Determining the chiral purity of Flindokalner is essential for quality control. A mass spectrometry method using tandem mass spectrometry (MS/MS) and the kinetic method has been developed and validated for quantitative chiral purity determination of Flindokalner. This MS/MS method was benchmarked against chiral high performance liquid chromatography with ultra-violet detection (LC/UV) and achiral high performance liquid chromatography with circular dichroism detection (LC/CD), demonstrating comparable accuracy and precision while offering a more rapid analysis time (3 minutes per sample). This method is considered a useful alternative to traditional chromatographic techniques for rapid screening.

Synthesis of 3-Fluorooxindoles and Related Analogues

Flindokalner is a 3-fluorooxindole derivative. The synthesis of 3-aryl-3-fluorooxindoles, including Flindokalner, can be efficiently achieved in two steps. This typically involves the addition of an aryl Grignard reagent to an isatin, followed by treatment with diethylaminosulfur trifluoride (DAST). This method converts the 3-hydroxy-3-aryloxindole intermediate to the corresponding 3-fluoro oxindole (B195798).

Several approaches to the synthesis of 3-fluorooxindoles and related analogues have been reported. One method describes the synthesis of 3-substituted 3-fluorooxindoles from indoles mediated by Selectfluor in a mixture of acetonitrile/water, yielding the products in good to high yields. This method involves the formation of an unstable 3-fluoroindolenine intermediate. Another general approach to 3-substituted 3-fluorooxindoles involves the deprotonation of an oxindole followed by fluorination with N-fluorobenzenesulfonimide (NFSI), or the fluorination of 3-substituted 3-hydroxyoxindoles with DAST. Enantioselective synthesis of 3-fluorooxindole derivatives has also been described through the addition of 3-fluorinated oxindoles to vinyl sulfone, achieving high yields and enantiomeric excess. Additionally, a nickel-catalyzed coupling reaction of α-bromo-α-fluoro-2-indolone and boronic ester has been used to synthesize a medical intermediate of Flindokalner.

The synthesis of Flindokalner and related 3-fluorooxindoles has been explored to develop openers of maxi-K potassium channels, with 3-fluoro analogues demonstrating improved CNS penetration compared to their 3-hydroxy counterparts.

Nickel-Catalyzed Coupling Reactions in Flindokalner Synthesis

The synthesis of Flindokalner involves several chemical transformations. Notably, an important medical intermediate in the synthesis of Flindokalner was achieved through a nickel-catalyzed coupling reaction. This specific reaction involved the coupling of α-bromo-α-fluoro-2-indolone with a boronic ester Current time information in Pasuruan, ID.. This highlights the utility of nickel catalysis in constructing key structural elements of the Flindokalner molecule. Mechanistic investigations related to similar nickel-catalyzed coupling reactions of α-bromo-α-fluoroketones with arylboronic acids have indicated the involvement of a monofluoroalkyl radical in the catalytic cycle .

Development of Oxindole Scaffolds in Medicinal Chemistry

The oxindole scaffold, a 2-indolone core structure, is a significant motif in organic synthesis, drug discovery, and natural product chemistry . This privileged scaffold is found at the core of numerous natural products exhibiting a wide spectrum of biological activities . The importance of oxindole derivatives in medicinal chemistry is well-established, with many compounds containing this core displaying diverse pharmacological properties, including anti-cancer, antiviral, antibacterial, and neuroprotective effects .

The versatility of the oxindole scaffold lies in its ability to be readily modified, allowing for the generation of novel compounds with varied biological functions. Stereoselective synthetic methods towards spirocyclic oxindoles, a specific class of oxindoles, have seen significant development due to their prevalence in bioactive molecules . Flindokalner itself is a fluorinated oxindole derivative, underscoring the relevance of this scaffold in its design and synthesis. The incorporation of fluorine atoms into organic molecules, including oxindoles, can influence their physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and interactions with biological targets.

Translational Medicine Research

Translational medicine focuses on bridging the gap between basic scientific discoveries and their application in clinical practice to improve human health. Flindokalner (BMS-204352) advanced into translational research as a clinical candidate for acute ischemic stroke . Its mechanism of action as a potassium channel opener, activating K(Ca) and KCNQ channels, was explored for its potential neuroprotective effects .

Preclinical studies indicated that Flindokalner significantly reduced cortical infarct volume in animal models of stroke . Based on these findings, Flindokalner progressed to clinical trials, including a Phase III study . However, the Phase III study in acute stroke patients did not demonstrate superior efficacy compared to placebo . Despite this outcome in stroke, Flindokalner's journey through clinical development exemplifies the translational process, moving from basic research on potassium channel modulation to evaluation in a human disease context.

Drug Repurposing and Analog Development

The potential for drug repurposing, the investigation of existing drugs for new therapeutic indications, is a significant area of research. Flindokalner has appeared in lists of compounds considered within the context of drug repurposing efforts, such as for progressive multiple sclerosis. While its repurposing for specific conditions is an area that may be explored, the primary development by Bristol-Myers Squibb was focused on stroke .

Clinical Research and Efficacy Evaluation

Phase I Clinical Studies: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

Phase I clinical studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of Flindokalner. In these studies, single and multiple intravenous doses of Flindokalner (ranging from 0.001 to 0.2 mg/kg) were administered. These trials indicated that Flindokalner was safe and well-tolerated within this dosage range. No significant effects on cardiovascular parameters or psychomotor function were observed.

Phase II Clinical Studies: Safety, Tolerability, and Pharmacokinetics in Stroke Patients

Following the initial studies in healthy volunteers, Phase II clinical studies were conducted in patients who had experienced an acute ischemic stroke. In these studies, multiple intravenous doses of Flindokalner (ranging from 0.1 to 2 mg/kg) were administered within 48 hours of stroke onset. The objective was to evaluate the safety, tolerability, and pharmacokinetics of the compound in this patient population. Flindokalner was reported to be well-tolerated in these Phase II trials. The studies found no clinically significant differences in organ toxicity or adverse effects, and the total clearance and volume of distribution were independent of the dose administered.

Phase III Clinical Trials for Acute Stroke

Based on the results of earlier phase studies and promising preclinical data suggesting a reduction in cortical infarct volume in animal models of stroke, Flindokalner advanced to Phase III clinical trials for acute ischemic stroke. These large-scale trials aimed to definitively assess the efficacy and safety of Flindokalner in a broader patient population.

Evaluation of Superior Efficacy Compared to Placebo

A major Phase III study was conducted involving 1978 patients across 200 centers worldwide to evaluate if Flindokalner demonstrated superior efficacy compared to placebo in treating acute stroke patients. Despite its mechanism of action as a potassium channel opener, which was hypothesized to provide neuroprotection and improve outcomes, Flindokalner failed to show superior efficacy in this Phase III trial.

Analysis of Clinical Trial Outcomes and Discrepancies with Preclinical Data

The failure of Flindokalner to demonstrate superior efficacy in Phase III clinical trials for acute stroke, despite promising results in preclinical stroke models, highlights a discrepancy between preclinical and clinical outcomes. Preclinical studies had shown that Flindokalner significantly reduced cortical infarct volume in animal models. The reasons for this translational gap can be complex and may involve differences in disease pathology between animal models and human stroke, challenges in drug delivery and timing of administration in a clinical setting, or other factors related to the multifaceted nature of stroke. The development of Flindokalner for stroke was subsequently discontinued (B1498344) at Phase III.

Clinical Investigations in Headache and Migraine

Beyond its investigation for stroke, Flindokalner has also been explored in the context of headache and migraine, given its action on BKCa channels, which are implicated in the pathophysiology of these conditions.

Headache Induction in Healthy Participants

Clinical investigations have explored the effect of Flindokalner on headache induction. In a study involving healthy volunteers, infusion of the BKCa channel opener MaxiPost (Flindokalner) caused headache in a significant proportion of participants. Specifically, 90% of participants reported headache after the start of the infusion, compared to 30% in the placebo group. The median time to headache onset was 40 minutes after Flindokalner administration. One participant in this study reported a migraine-like attack. These findings support the involvement of BKCa channels in headache mechanisms and suggest that activation of these channels by compounds like Flindokalner can induce headache in healthy individuals.

Data Tables

Study PhaseParticipant GroupKey ObjectiveOutcome (Safety/Tolerability)Outcome (Efficacy)Source
Phase IHealthy VolunteersSafety, Tolerability, PharmacokineticsWell ToleratedNot applicable
Phase IIAcute Stroke PatientsSafety, Tolerability, PharmacokineticsWell ToleratedNot the primary endpoint, but explored
Phase IIIAcute Stroke PatientsSuperior Efficacy Compared to PlaceboNot explicitly detailed hereFailed to show superior efficacy compared to placebo
InvestigationHealthy ParticipantsHeadache InductionInduced headacheInduced headache in 90% of participants

Migraine Attack Induction in Patients with Migraine Without Aura

Clinical research has investigated the effect of Flindokalner (MaxiPost) infusion on headache induction in healthy volunteers and migraine patients. A study involving adults diagnosed with migraine without aura demonstrated that infusion of MaxiPost caused migraine attacks in a significant proportion of participants. Specifically, in a study where 22 participants with migraine without aura received a continuous intravenous infusion of 0.05 mg/min MaxiPost or placebo over 20 minutes, 21 out of 22 participants (95%) reported migraine attacks after MaxiPost infusion, compared to none after placebo. The median time to onset of these induced migraine attacks was 3 hours, with a range of 1 to 9 hours. The characteristics of the induced migraine attacks, including intensity, localization (mostly frontal and temporal regions), and associated symptoms like nausea, photophobia, and phonophobia, were reported to mimic patients' spontaneous migraine attacks.

Study PopulationInterventionIncidence of Migraine Attacks (MaxiPost)Incidence of Migraine Attacks (Placebo)Median Time to Onset (MaxiPost)
Adults with Migraine Without Aura (n=22)0.05 mg/min MaxiPost IV over 20 min95% (21/22)0%3 hours (1-9 hours)

Correlation between BKCa Channel Activation and Migraine Pathophysiology

The findings from clinical studies involving Flindokalner support a correlation between BKCa channel activation and migraine pathophysiology. Infusion of the BKCa channel opener MaxiPost has been shown to cause vasodilation, headache, and migraine attacks. This suggests that the BKCa channel is involved in the pathophysiological mechanisms underlying headache and migraine, and that targeting this channel could represent a potential strategy for migraine treatment. Experimental studies have demonstrated that the BKCa channel is a crucial molecule in the signaling pathways underlying the pathogenesis of headache and migraine. The observed vascular effects, such as long-lasting vasodilation, following MaxiPost administration are consistent with the wide expression of BKCa channels in cephalic and non-cephalic regions. Activation of these channels causes vasodilation, headache, and migraine attacks, but not extracephalic pain.

Investigator-Initiated Trials (IITs)

Flindokalner has been the subject of Investigator-Initiated Trials (IITs). IITs are clinical studies initiated and managed by non-pharmaceutical company researchers, such as individual investigators, institutions, or collaborative study groups. These trials often aim to generate data on the effectiveness and safety of a drug in real-world settings and address questions that arise beyond the scope of industry-sponsored trials. One registered IIT involving Flindokalner is titled "To Investigate the Headache Induction and the Cerebral Hemodynamic Changes After Infusion of Maxipost in Healthy Volunteers and Migraine Patients" (NCT03887325), which is listed as completed. Another IIT is focused on hypersensitivity to the opening of BKCa channels in post-traumatic headache (NCT05378074), which is currently listed with an unknown status.

Clinical Status for Post-Traumatic Headache

Flindokalner is also being investigated in the context of post-traumatic headache. A registered Investigator-Initiated Trial (IIT) titled "Hypersensitivity to Opening of BKCa Channels in Post-Traumatic Headache: A Randomized Clinical Trial" (NCT05378074) is listed, although its status is currently unknown. Post-traumatic headache is a common consequence of traumatic brain injury, with symptoms often resembling migraine or tension-type headache. The investigation of Flindokalner in this area suggests a potential link between BKCa channel activity and the mechanisms underlying post-traumatic headache.

Challenges in Translating Preclinical Efficacy to Clinical Outcomes

The development history of Flindokalner highlights challenges in translating preclinical efficacy to clinical outcomes. Despite showing promise as a neuroprotective agent in preclinical stroke models , Flindokalner failed to demonstrate a significant effect in clinical trials for acute stroke . This aligns with the broader challenge in drug development where a large majority of Phase III clinical trials fail, and translating preclinical findings into successful clinical applications has a low success rate. Factors contributing to this difficulty can include the narrow experimental conditions used in preclinical studies, which may not adequately represent the complexities of human diseases, patient variability, and genetic diversity. Improving the robustness of preclinical science through revised approaches, including advanced statistical, scientific, mathematical, and biological models, is suggested as a way to potentially increase the predictability of success in clinical trials.

Future Directions and Research Gaps

Development of Selective BKCa Channel Blockers for Migraine Treatment

Recent clinical research has highlighted the involvement of BKCa channels in the pathophysiology of headache and migraine. Infusion of the BKCa channel opener MaxiPost (Flindokalner) has been shown to cause vasodilation, headache, and migraine attacks in healthy volunteers and individuals with migraine. This suggests that targeting BKCa channels, specifically with blockers rather than openers, could represent a potential new strategy for migraine treatment.

A significant research gap lies in the development of selective BKCa channel blockers for this indication. While nonselective BKCa channel blockers like iberiotoxin (B31492) and paxilline (B40905) exist, they are not approved for clinical use. Given the widespread expression of BKCa channels throughout the body, the development of blockers selective for specific subunits, such as β1 or β4 which are predominantly present in migraine-related structures, is crucial to minimize potential side effects. Future research needs to focus on designing and evaluating novel compounds that can selectively inhibit BKCa channels relevant to migraine pathways.

Further Investigation into Mechanisms of Action in Diverse Therapeutic Areas

Flindokalner has demonstrated activity not only on BKCa channels but also on other potassium channels, including neuronal Kv7 subtypes, and has shown negative modulation of Kv7.1 channels and GABAA receptors. It has also been reported to inhibit cardiac L-type Ca2+ channels in isolated rat ventricular myocytes. These diverse activities suggest potential roles in various physiological processes beyond those initially explored for stroke.

Future research should delve deeper into the precise mechanisms by which Flindokalner and related compounds interact with these different ion channels and receptors. Understanding the specific binding sites, the impact on channel kinetics, and the downstream cellular effects in various tissue types is essential. This detailed mechanistic understanding can help in identifying specific therapeutic areas where the unique pharmacological profile of Flindokalner or its derivatives could be beneficial. For instance, further investigation into its anxiolytic effects observed in preclinical models could reveal mechanisms relevant to anxiety disorders.

Exploration of Flindokalner's Role in Other Neurological and Cardiovascular Diseases

Beyond stroke and migraine, BKCa channels and other targets modulated by Flindokalner are implicated in a range of neurological and cardiovascular conditions. For example, potassium channel modulators are being explored as potential therapeutic targets for disorders characterized by neural hyperexcitability, such as epilepsy and chronic pain, as well as for anxiety. Flindokalner itself has been identified as a potential therapy in a Drosophila model of Neurofibromatosis Type 1, which is associated with autism spectrum disorder-like phenotypes and synaptic dysfunction.

In the cardiovascular system, BKCa channels play a role in vascular tone regulation, and their modulation could be relevant in conditions like hypertension or other vascular disorders. Epilepsy is also associated with an increased risk of cardiovascular disease, suggesting potential interconnected pathways. Future research should systematically explore the therapeutic potential of Flindokalner or novel compounds targeting similar pathways in these and other related diseases. This could involve preclinical studies in relevant animal models and in vitro experiments using disease-specific cell types.

Novel Synthetic Approaches for Enhanced Potency and Selectivity

Flindokalner is a 3-aryl-3-fluorooxindole derivative. The synthesis of 3-aryl-3-fluorooxindoles and related compounds has been an area of ongoing research, with various methods developed to access these structures. While Flindokalner was selected for clinical study based on its properties, including central nervous system penetration, there is always room for improvement in terms of potency, selectivity, and pharmacokinetic properties.

Future research should focus on developing novel synthetic approaches to generate libraries of Flindokalner analogs. This could involve exploring new chemical reactions and strategies to introduce diverse substituents and structural modifications. The goal would be to identify compounds with enhanced activity at specific BKCa channel subunits or other desired targets, improved metabolic stability, and favorable distribution profiles for targeted therapeutic applications. High-throughput screening of novel analogs against a panel of ion channels could help identify compounds with improved selectivity profiles.

Identification of Biomarkers for Patient Stratification and Response Prediction

The variability in patient response observed in clinical trials, such as those for stroke with Flindokalner, highlights the need for better patient stratification and predictive biomarkers. Identifying biomarkers that can predict which patients are most likely to respond to treatment with BKCa channel modulators or blockers is a critical research gap.

Future research should aim to identify molecular, genetic, or physiological biomarkers associated with BKCa channel function and expression that correlate with disease severity or treatment response. This could involve genetic studies to identify polymorphisms in potassium channel genes (e.g., KCNMA1, encoding the BKCa alpha subunit) or related pathways that influence drug sensitivity. Additionally, research could focus on identifying protein biomarkers, imaging markers (e.g., related to vascular function or neuronal activity), or electrophysiological markers that predict treatment outcomes. Such biomarkers could enable personalized medicine approaches, ensuring that therapies targeting BKCa channels are directed towards the patient populations most likely to benefit.

Advanced Preclinical Models for Disease Mimicry and Therapeutic Assessment

The discrepancy between preclinical findings and clinical trial outcomes, as seen with Flindokalner in stroke, underscores the limitations of existing preclinical models. Developing more predictive and translatable preclinical models is a key future direction.

Research should focus on creating and validating advanced preclinical models that better mimic the complexity of human diseases where BKCa channels are implicated. This could involve developing genetically modified animal models with altered BKCa channel expression or function, or using induced pluripotent stem cell-derived neurons or vascular cells from patients with specific conditions. Organ-on-a-chip technologies and other microphysiological systems could also offer more physiologically relevant platforms for testing compound efficacy and mechanisms of action. Utilizing a combination of in vitro and in vivo models that recapitulate key aspects of the human disease pathophysiology is crucial for more accurate therapeutic assessment.

Pharmacogenomic Studies and Personalized Medicine Approaches

Pharmacogenomics, the study of how genetic variations influence drug response, holds significant potential for optimizing therapies targeting ion channels like BKCa channels. Genetic variations in potassium channel genes or genes encoding interacting proteins or signaling molecules could influence the efficacy and safety of compounds like Flindokalner.

Future research should include pharmacogenomic studies to identify genetic variants that predict individual responses to BKCa channel modulation. This could involve conducting genome-wide association studies (GWAS) or targeted sequencing of candidate genes in patient populations treated with BKCa-targeting compounds. Integrating pharmacogenomic data with clinical characteristics and other biomarkers could facilitate the development of personalized medicine approaches, allowing clinicians to select the most appropriate therapy and dosage for individual patients based on their genetic profile. This could help improve treatment outcomes and minimize adverse effects.

Q & A

Q. What biomarkers are critical for validating Flindokalner’s therapeutic potential in translational stroke research?

  • Methodological Answer : Prioritize biomarkers like glutamate clearance rates (microdialysis), infarct volume (MRI), and Kv7.2/7.3 expression (qPCR/Western blot). Use longitudinal designs to correlate biomarker changes with functional recovery (e.g., modified Rankin Scale) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.